molecular formula C13H18N2O B154802 (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one CAS No. 132278-63-8

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

Cat. No. B154802
M. Wt: 218.29 g/mol
InChI Key: UACYWOJLWBDSHG-NSHDSACASA-N
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Description

The compound "(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one" is a chemical structure that is part of a family of imidazolidinone derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The papers provided discuss various derivatives of imidazolidinone and their synthesis, structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, a related compound, has been developed using a thionation reaction of 5-benzyl-2,2,3-trimethylimidazolidin-4-one with P2S5/Al2O3 in toluene, yielding the product with high efficiency under mild conditions . This method could potentially be adapted for the synthesis of "(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one" by avoiding the thionation step.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives has been studied using various spectroscopic techniques. For instance, the X-ray crystal structures of several 5-benzyl-3-methylimidazolidin-4-one derivatives have been reported, providing insights into their solid-phase structures . These studies are crucial for understanding the reactivity and interaction of these compounds in biological systems or as intermediates in chemical reactions.

Chemical Reactions Analysis

The reactivity of imidazolidinone derivatives can be inferred from studies on similar compounds. For example, the coupling of benzimidazolo[2′, 1′:2, 3]thiazolidin-4-one with benzenediazonium chlorides has been shown to yield arylazo derivatives, indicating the potential for these compounds to participate in azo coupling reactions . This suggests that "(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one" may also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one" are not directly reported in the provided papers, the properties of closely related compounds have been characterized. For example, the solubility, melting points, and spectroscopic properties (IR, UV, NMR) of various imidazolidinone derivatives have been studied, which can provide a general idea of the behavior of this compound .

Applications and Case Studies

Several of the imidazolidinone derivatives have been tested for biological activities, such as antimicrobial and antihypertensive effects . These studies highlight the potential therapeutic applications of these compounds. The case of compound 11, which showed potent antihypertensive activity, is particularly noteworthy as it suggests that modifications to the imidazolidinone core can lead to significant pharmacological effects .

Scientific Research Applications

Synthesis Methods

  • Synthesis Approach : An efficient method for the synthesis of 5-benzyl-2,2,3-trimethylimidazolidine-4-thione, derived from (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, has been developed using P2S5/Al2O3 in toluene, yielding high product under mild conditions (Liang Xian-rui, 2009).

Chiral Auxiliary Applications

  • Asymmetric Reduction : (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one acts as a highly effective chiral auxiliary in the asymmetric reduction of α-oxo amides, achieving 90–100% diastereoselectivity (Solodin et al., 1990).

Pharmacological Applications

  • Angiotensin II Receptor Antagonists : Benzimidazole derivatives, including those synthesized from key intermediates like (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, have been evaluated for angiotensin II receptor antagonistic activities, showing high affinity for the AT1 receptor and inhibitory effects on the AII-induced pressor response (Kohara et al., 1996).
  • Protein Tyrosine Phosphatase 1B Inhibition : New derivatives, including 4-thiazolidinone analogues, have shown potent inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic disorders and inflammatory signaling, suggesting potential therapeutic applications (Ottanà et al., 2017).
  • Anticancer Agents : Benzimidazole derivatives, synthesized with triazolo-thiadiazoles and triazolo-thiadiazines, have shown broad-spectrum anticancer activity, with some compounds demonstrating significant growth inhibition against specific cancer cell lines (Husain et al., 2013).

Antimicrobial Applications

  • Antimicrobial Activity : Certain benzimidazole derivatives, synthesized using (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, have demonstrated antimicrobial activities against various test organisms, including Escherichia coli, Pseudomonas aureginosa, and Candida albicans (Isik et al., 2020).

Anti-Inflammatory Applications

  • Anti-Inflammatory Drugs : Benzimidazole derivatives have shown potential as new anti-inflammatory drugs, with the substituents on the benzimidazole ring playing a significant role in their activity (Veerasamy et al., 2021).

Structural and Molecular Studies

  • Structural Diversity Analysis : Studies on the structural diversity in imidazolidinone organocatalysts, including variants of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, have been conducted using synchrotron and computational methods, offering insights into their conformational properties (Burley et al., 2008).

properties

IUPAC Name

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACYWOJLWBDSHG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431059
Record name UNII-3G16ZWT15K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

CAS RN

132278-63-8
Record name 5-Benzyl-2,2,3-trimethylimidazolidin-4-one, (5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132278638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-3G16ZWT15K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BENZYL-2,2,3-TRIMETHYLIMIDAZOLIDIN-4-ONE, (5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G16ZWT15K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
U Grošelj, A Beck, WB Schweizer… - Helvetica Chimica …, 2014 - Wiley Online Library
Preparations of the title compounds, 5–7 (Scheme 1 and Table 1), of their ammonium salts, 9–11 (Scheme 2 and Table 2), and of the corresponding cinnamaldehyde‐derived iminium …
Number of citations: 19 onlinelibrary.wiley.com
I Solodin, Y Goldberg, G Zelčāns… - Journal of the Chemical …, 1990 - pubs.rsc.org
Reduction of the α-oxo amide derived from phenylglyoxylic acid, containing (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one as a chiral auxiliary, with NaBH4 or via fluoride ion-induced …
Number of citations: 27 pubs.rsc.org
JK Park, P Sreekanth, BM Kim - Advanced Synthesis & …, 2004 - Wiley Online Library
Various imidazolium ionic liquids such as [Bmim]PF 6 , [Bmim]SbF 6 , [Bmim]OTf and [Bmim]BF 4 were screened for recycling an organic catalyst [(5S)‐5‐benzyl‐2,2,3‐…
Number of citations: 85 onlinelibrary.wiley.com
T Mitsudome, K Nose, T Mizugaki, K Jitsukawa… - …, 2008 - thieme-connect.com
Significance: Montmorillonite-supported (5S)-5-benzyl-2, 2, 3-trimethylimidazolidin-4-one was prepared and used for the asymmetric Diels–Alder reaction. Thus, the cation-exchange …
Number of citations: 2 www.thieme-connect.com
A Hartikka, L Hojabri, PP Bose, PI Arvidsson - Tetrahedron: asymmetry, 2009 - Elsevier
Herein we report studies on the organocatalytic Diels–Alder reaction using a variety of catalysts capable of activating α,β-unsaturated carbonyl compounds for reactions with dienes. …
Number of citations: 19 www.sciencedirect.com
I Solodin - Monatshefte für Chemie/Chemical Monthly, 1992 - Springer
The title chiral auxiliary was used for asymmetric catalytic hydrogenation of amides derived from phenylglyoxylic acid to give mandelamides with high diastereoselectivity (…
Number of citations: 0 link.springer.com
JF Hooper, NC James, E Bozkurt… - The Journal of …, 2015 - ACS Publications
The intramolecular Diels–Alder reaction has been used as a powerful method to access the tricyclic core of the eunicellin natural products from a number of 9-membered-ring precursors…
Number of citations: 12 pubs.acs.org
CHM Larsen - 2006 - search.proquest.com
The MacMillan group focuses on the development of new strategies that harness the power of simple organic compounds to catalyze asymmetric reactions. To this end, we have …
Number of citations: 2 search.proquest.com
JJM Wiener - 2004 - search.proquest.com
The development of a new enantioselective catalytic anti aldol reaction is described. In this Lewis acid-catalyzed process, a chiral metal-ligand enolate complex is accessed through soft…
Number of citations: 5 search.proquest.com
G Aridoss, KK Laali - Current Organic Synthesis, 2017 - ingentaconnect.com
Background: The Diels-Alder reaction has played a fundamental role in advancing synthetic chemistry over the years and continues to greatly impact modern synthetic methodology. …
Number of citations: 7 www.ingentaconnect.com

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